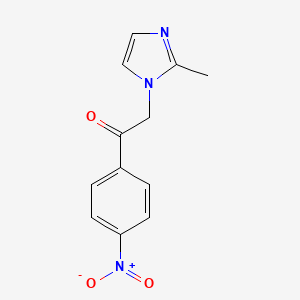![molecular formula C19H23N2+ B12568299 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium CAS No. 569658-92-0](/img/structure/B12568299.png)
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is a chiral ionic liquid with a unique structure that makes it valuable in various chemical applications. This compound is characterized by its imidazolium core, which is substituted with two (1R)-1-phenylethyl groups. The presence of these chiral centers imparts specific stereochemical properties to the molecule, making it useful in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium typically involves the reaction of (1R)-1-phenylethylamine with glyoxal and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is subsequently oxidized to yield the desired imidazolium salt. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Methanol or ethanol
Catalyst: Hydrochloric acid or sulfuric acid
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
化学反応の分析
Types of Reactions
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium undergoes various chemical reactions, including:
Oxidation: The imidazolium core can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the imidazolium salt to its corresponding imidazolidine.
Substitution: The phenylethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Imidazolidine derivatives.
Substitution: Phenylethyl-substituted imidazolium salts with different halogen atoms.
科学的研究の応用
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a chiral ionic liquid in asymmetric synthesis and catalysis. It serves as a solvent and catalyst in various organic reactions.
Biology: Investigated for its potential as a chiral selector in chromatography and as a stabilizing agent for biomolecules.
Medicine: Explored for its antimicrobial and antifungal properties. It may also be used in drug delivery systems.
Industry: Utilized in the production of fine chemicals and pharmaceuticals. It is also used in electrochemical applications and as a component in ionic liquid-based batteries.
作用機序
The mechanism of action of 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate enzymatic activity, alter receptor binding, and interact with nucleic acids to influence gene expression.
類似化合物との比較
Similar Compounds
- 1,3-Bis[(1S)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium
- 1,3-Diethyl-2,3-dihydro-1H-imidazol-1-ium
- 1,3-Dibenzyl-2,3-dihydro-1H-imidazol-1-ium
Uniqueness
1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium is unique due to its chiral centers, which impart specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the product is crucial. Additionally, its ability to act as both a solvent and a catalyst in various reactions sets it apart from other similar compounds.
特性
CAS番号 |
569658-92-0 |
|---|---|
分子式 |
C19H23N2+ |
分子量 |
279.4 g/mol |
IUPAC名 |
1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C19H22N2/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19/h3-14,16-17H,15H2,1-2H3/p+1/t16-,17-/m1/s1 |
InChIキー |
PSMVKJLCEFTIBH-IAGOWNOFSA-O |
異性体SMILES |
C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3 |
正規SMILES |
CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)
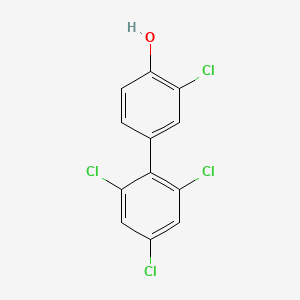
![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)

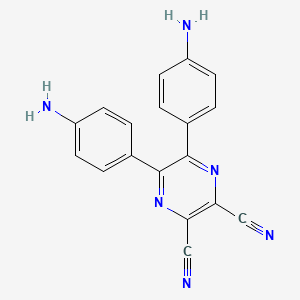
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
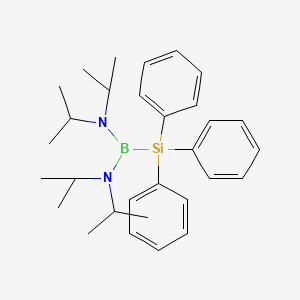
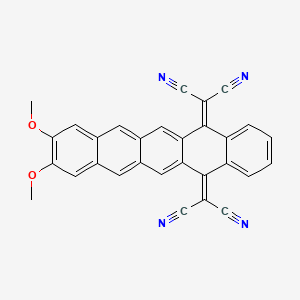

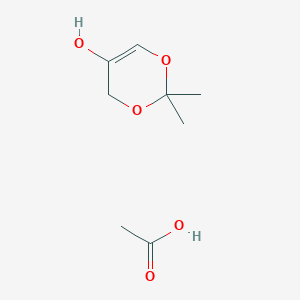
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)
